molecular formula C13H12BrNO3S B5528043 N-(4-bromophenyl)-4-methoxybenzenesulfonamide

N-(4-bromophenyl)-4-methoxybenzenesulfonamide

Cat. No. B5528043
M. Wt: 342.21 g/mol
InChI Key: KFTILAZYVKTGSZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methoxybenzenesulfonamide, also known as N-(4-bromo-2-methoxyphenyl) benzenesulfonamide or NBS, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. NBS is a white to off-white crystalline powder that is sparingly soluble in water but soluble in many organic solvents. It is a sulfonamide derivative with a bromine atom and a methoxy group attached to the benzene ring.

Scientific Research Applications

Enzyme Inhibition and Computational Studies

A derivative of N-(4-bromophenyl)-4-methoxybenzenesulfonamide has shown potential in enzyme inhibition. Specifically, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and α-glucosidase, showing significant inhibitory potential. This study also included in silico (computational) studies to substantiate the activity results (Riaz, 2020).

Crystal Structures and Supramolecular Architecture

The crystal structures of derivatives of this compound have been studied, providing insights into their supramolecular architecture. These studies contribute to a better understanding of how these compounds interact at a molecular level, which is critical for their potential application in various fields (Rodrigues et al., 2015).

Antitumor Applications

Sulfonamide-focused libraries, including derivatives of this compound, have been evaluated for their antitumor properties. Compounds from these libraries have shown potential as cell cycle inhibitors and have even progressed to clinical trials. Their effectiveness against cancer cell lines underscores their potential in oncology research (Owa et al., 2002).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanines substituted with derivatives of this compound have been developed, showing significant potential in photodynamic therapy for cancer treatment. These compounds have good fluorescence properties and high singlet oxygen quantum yields, making them promising candidates for this type of therapy (Pişkin et al., 2020).

Anticholinesterase

and Antioxidant ActivitiesDerivatives of this compound have been synthesized and evaluated for their anticholinesterase and antioxidant activities. The structures of these compounds were determined using various spectroscopic techniques, and they were tested for inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant effect through free radical scavenging assays. These findings highlight the potential therapeutic applications of these compounds in treating conditions related to oxidative stress and cholinesterase inhibition (Mphahlele et al., 2021).

Isostructural Relationships and Crystal Packing

Research into the isostructural crystals of derivatives of this compound has revealed insights into their crystal packing and isostructural relationships. This study provides a deeper understanding of how molecular shapes and interactions influence the crystal structures of these compounds, which is crucial for their application in materials science and pharmaceuticals (Gelbrich et al., 2012).

Safety and Hazards

The safety and hazards associated with “N-(4-bromophenyl)-4-methoxybenzenesulfonamide” would depend on its specific physical and chemical properties. Generally, compounds containing bromine need to be handled with care as they can be harmful if inhaled, ingested, or come into contact with skin .

Future Directions

The future directions for research on “N-(4-bromophenyl)-4-methoxybenzenesulfonamide” would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-(4-bromophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTILAZYVKTGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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